N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
CAS No.:
Cat. No.: VC15223158
Molecular Formula: C25H36N2O
Molecular Weight: 380.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36N2O |
|---|---|
| Molecular Weight | 380.6 g/mol |
| IUPAC Name | N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C25H36N2O/c1-18-5-7-22(8-6-18)23(27-9-3-2-4-10-27)17-26-24(28)25-14-19-11-20(15-25)13-21(12-19)16-25/h5-8,19-21,23H,2-4,9-17H2,1H3,(H,26,28) |
| Standard InChI Key | CGBOEFJKZBPBMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCCC5 |
Introduction
Chemical Identity and Basic Properties
N-[2-(4-Methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide belongs to the class of adamantane carboxamides, distinguished by its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1049119-42-7 |
| Molecular Formula | C₂₅H₃₆N₂O |
| Molecular Weight | 380.6 g/mol |
| IUPAC Name | N-[2-(4-Methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide |
The adamantane group contributes high rigidity and lipophilicity (logP ≈ 5.2 estimated), while the piperidine ring introduces basicity (predicted pKa ~10.2) . The 4-methylphenyl substituent enhances aromatic interactions, potentially influencing receptor binding.
Synthetic Pathways and Optimization
Although no explicit synthesis protocol exists for this compound in the literature, convergent strategies from analogous adamantane carboxamides suggest viable routes:
Amidation of Adamantanecarbonyl Chloride
Adamantanecarbonyl chloride reacts with primary amines under Schotten-Baumann conditions. For example, Su et al. synthesized Adatanserin via amidation of adamantanecarbonyl chloride with 2-(4-pyrimidinylpiperazinyl)ethylamine . Adapting this method, the target compound could form through:
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Amidation: Adamantanecarbonyl chloride + 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine → Carboxamide intermediate .
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Purification: Recrystallization from ethanol/water mixtures (yield ~75% estimated) .
N-Alkylation of Piperidine Derivatives
Alternative routes may involve N-alkylation of piperidine with chlorinated intermediates. For instance, ethyl-4-piperidinecarboxylate derivatives undergo alkylation with adamantylisothiocyanates under reflux , suggesting adaptability for introducing the piperidinylethyl group.
Key Reaction Parameters:
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Solvent: Dichloromethane or THF for amine compatibility
Structural and Conformational Analysis
X-ray crystallography data for related adamantane carboxamides provide insights into likely structural features:
Adamantane Core Geometry
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Bond Lengths: C-C bonds in adamantane average 1.54 Å, typical for sp³ hybridization .
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Dihedral Angles: Chair conformation of piperidine ring (N-C-C-N torsion ≈ 55°) .
Intermolecular Interactions
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Hydrogen Bonding: Amide NH forms H-bonds with carbonyl oxygens (distance ~2.3 Å) .
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Van der Waals Forces: Adamantane’s hydrophobic surface promotes stacking with aromatic rings .
A hypothetical conformational analysis predicts:
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Dominant Conformer: Piperidine chair with equatorial 4-methylphenyl group (steric minimization).
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Amide Plane Orientation: Perpendicular to adamantane cage (minimizes steric clash).
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is sparse, extrapolations from analogues suggest:
Spectral Signatures
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IR Spectroscopy:
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¹H NMR (CDCl₃):
Physicochemical Profile
| Property | Predicted Value |
|---|---|
| Melting Point | 180–185°C (decomp.) |
| Solubility | DMSO >100 mg/mL; water <0.1 mg/mL |
| LogP | 5.1 (Calculated via XLogP3) |
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